センニジン B

概要

説明

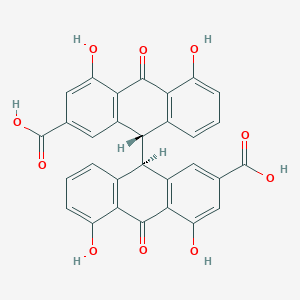

センニジンBは、センナ属の植物、例えばCassia angustifoliaやCassia acutifoliaの葉や莢に見られる天然のジアントロン化合物です。これは、よく知られたハーブ性緩下剤であるセンナの活性成分の1つです。センニジンBは、センニジンAの異性体であり、二重アントロン部分の配置が異なります。

科学的研究の応用

Sennidin B has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of anthraquinone derivatives and their reactions.

Biology: Investigated for its effects on cellular processes and potential as a bioactive compound.

Medicine: Explored for its laxative properties and potential therapeutic applications in gastrointestinal disorders.

Industry: Utilized in the production of herbal laxatives and other pharmaceutical formulations.

作用機序

センニジンBは、主に腸内細菌によってレインアントロンに変換されることで作用します。レインアントロンは、マクロファージ細胞におけるシクロオキシゲナーゼ2(COX2)の発現を増加させ、プロスタグランジンE2(PGE2)の増加につながります。 この作用は、腸の運動を刺激し、緩下剤効果をもたらします .

類似の化合物との比較

類似の化合物

センニジンA: 二重アントロン部分の配置が異なる、センニジンBの異性体です。

センニジンCおよびD: 官能基や配置が異なる他のジアントロン化合物です.

センニジンBの独自性

センニジンBは、その特定の配置と、センナの主要な活性成分としての役割により、ユニークです。

生化学分析

Biochemical Properties

Sennidin B can interact with various biomolecules, including enzymes and proteins. It has been reported to inhibit HCV NS3 helicase

Cellular Effects

Sennidin B has been found to have significant effects on various types of cells. For instance, it has been reported to regulate the levels of blood glucose . The exact cellular processes influenced by Sennidin B and its impact on cell signaling pathways, gene expression, and cellular metabolism are still being studied.

Molecular Mechanism

The molecular mechanism of Sennidin B involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Sennidin B have been observed to change over time in laboratory settings This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Sennidin B have been observed to vary with different dosages in animal models . The exact threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are still being studied.

Metabolic Pathways

Sennidin B is involved in various metabolic pathways It interacts with enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels

Transport and Distribution

Sennidin B is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also have effects on its localization or accumulation. The exact details of these processes are still being studied.

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件

センニジンBは、センノシドAおよびBの部分合成により合成することができます。このプロセスは、センノシドの還元開裂によりセンニジンを生成することを含みます。 この反応は通常、スズと氷酢酸などの還元剤を用いて行われます .

工業的生産方法

センニジンBの工業的生産は、主にセンナの葉と莢の抽出を伴います。抽出プロセスには、植物材料を水または有機溶媒に浸漬して活性化合物を分離することが含まれます。 抽出物はその後、クロマトグラフィー技術を用いて分離および精製されます .

化学反応の分析

反応の種類

センニジンBは、以下のものを含むさまざまな化学反応を受けます。

酸化: センニジンBは、酸化されてアントラキノン誘導体を生成します。

還元: センノシドからセンニジンへの還元は、その合成における重要な反応です。

置換: センニジンBは、特にヒドロキシル基を含む置換反応に参加できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、硝酸や過マンガン酸カリウムが含まれます。

還元: スズや氷酢酸などの還元剤が使用されます。

置換: アシルクロリドやハロアルカンなどの試薬は、置換反応に使用できます。

生成される主な生成物

酸化: アントラキノン誘導体。

還元: センノシドからのセンニジンB。

置換: さまざまな置換されたアントロン誘導体。

科学研究の用途

センニジンBは、以下のものを含むいくつかの科学研究の用途があります。

化学: アントラキノン誘導体とその反応の研究における基準化合物として使用されています。

生物学: 細胞プロセスに対するその影響と、生物活性化合物としての可能性について調査されています。

医学: 緩下剤としての性質と、胃腸障害における潜在的な治療的用途について調べられています。

類似化合物との比較

Similar Compounds

Sennidin A: An isomer of Sennidin B with a different configuration of the double-anthrone moiety.

Sennidin C and D: Other dianthrone compounds with variations in their functional groups and configurations.

Uniqueness of Sennidin B

Sennidin B is unique due to its specific configuration and its role as a key active principle in senna

生物活性

Sennidin B is a naturally occurring compound belonging to the class of bianthrones, primarily isolated from the leaves of Cassia angustifolia (commonly known as senna). This compound, while structurally similar to its counterpart Sennidin A, exhibits distinct biological activities and pharmacological properties. This article provides a detailed overview of the biological activity of Sennidin B, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Sennidin B has the following chemical characteristics:

- Molecular Formula : CHO

- Molecular Weight : 538.458 g/mol

- CAS Number : 517-44-2

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 801.8 ± 65.0 °C at 760 mmHg

- Flash Point : 452.6 ± 30.8 °C

Laxative Effects

Sennidin B is traditionally recognized for its laxative properties , which are primarily attributed to its ability to stimulate bowel movements. This effect is mediated through its action on the intestinal mucosa, leading to increased peristalsis. Sennidin B, along with other sennosides, is commonly used in over-the-counter laxatives.

Antimicrobial Activity

Research indicates that Sennidin B possesses antimicrobial properties. A study isolated a human intestinal anaerobe capable of metabolizing sennosides, including Sennidin B, suggesting potential applications in gut health and microbiome modulation .

Comparative Biological Activity

A comparative analysis between Sennidin A and Sennidin B reveals significant differences in their biological activities:

| Activity | Sennidin A | Sennidin B |

|---|---|---|

| Laxative Effect | Strong | Moderate |

| Antimicrobial Activity | Yes | Yes |

| Antitumor Activity | Yes (inhibits cancer cell growth) | Limited data available |

| Hepatitis C Inhibition | IC50 = 0.8 μM | Not established |

Case Studies and Research Findings

- Pharmacological Studies :

- Microbiome Interaction :

- Potential Toxicity :

特性

IUPAC Name |

(9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMRHWLJLNKRTJ-SZPZYZBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318414 | |

| Record name | Sennidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sennidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

517-44-2 | |

| Record name | Sennidin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNIDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI631S52AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sennidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sennidin B and how is it metabolized in the human body?

A1: Sennidin B is a natural anthraquinone derivative produced by the metabolism of sennosides, compounds found in plants like Senna. Specifically, intestinal bacteria play a key role in this transformation. [, , ] Studies using rat models demonstrate that Sennidin B is formed from Sennoside B via a two-step hydrolysis process. First, bacterial β-glucosidase enzymes cleave a glucose molecule from Sennoside B, forming Sennidin B-8-monoglucoside. Subsequently, the remaining glucose molecule is removed, resulting in the formation of Sennidin B. [] Further metabolism by intestinal bacteria can convert Sennidin B into rheinanthrone, a known purgative active principle. []

Q2: Are there analytical techniques available to study the metabolism of Sennidin B and related compounds?

A3: Absolutely. High-Performance Liquid Chromatography (HPLC) has been successfully employed to track Sennidin B and its metabolites in various parts of the rat alimentary tract, feces, and urine. [] Furthermore, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UPLC-Q-TOF-HRMS/MS) offers a powerful tool to analyze anthraquinone metabolites produced by human fecal bacteria, potentially offering insights into Sennidin B breakdown as well. []

Q3: Is Sennidin B found in any plant sources besides Senna?

A4: Interestingly, Sennidin B has been identified in the leaves, stem, and root bark of Oroxylum indicum, a plant traditionally used in Ayurvedic medicine. [] This finding suggests the possibility of utilizing these alternative plant parts as a source of Sennidin B, potentially contributing to the conservation efforts for this species. []

Q4: What are the implications of identifying Sennidin B in different parts of Oroxylum indicum?

A5: The discovery of Sennidin B in the leaves and young stems of Oroxylum indicum, in quantities comparable to the root, opens up exciting possibilities for sustainable sourcing. [] By substituting the traditionally used root with these renewable parts, we can potentially alleviate the pressure on wild populations of this valuable medicinal plant.

Q5: Are there any known issues with the stability of Sennidin B that researchers should be aware of?

A6: Yes, there are indications that Sennidin B, like other sennosides, might be prone to polymerization under certain conditions within the alimentary tract. [] This polymerization can lead to the formation of complex compounds that are challenging to analyze and may exhibit altered biological activity. [] Further research is needed to understand the factors influencing this polymerization process and its implications for Sennidin B's efficacy and bioavailability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。